molecular formula C12H23NO2 B13506713 Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate

Cat. No.: B13506713
M. Wt: 213.32 g/mol
InChI Key: UCTWZUVSPBCPQV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate is a cyclohexane-based compound featuring a tert-butyl ester group and a primary amine at the 4-position of the cyclohexyl ring. Its stereochemistry (1r,4r) ensures a rigid, chair-conformation cyclohexane scaffold, which is critical for interactions in pharmaceutical applications. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in the development of kinase inhibitors and integrated stress response modulators .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2-(4-aminocyclohexyl)acetate

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3

InChI Key

UCTWZUVSPBCPQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthesis of the Trans-4-Aminocyclohexyl Intermediate

  • Starting Material: 4-aminocyclohexanone or related cyclohexyl ketones.
  • Key Reaction: Catalytic hydrogenation or reductive amination to achieve the trans stereochemistry of the amino group on the cyclohexyl ring.
  • Catalysts and Conditions: Use of palladium catalysts under hydrogen atmosphere, often in solvents such as tetrahydrofuran or ethanol.
  • Outcome: High stereoselectivity favoring the trans isomer, confirmed by chromatographic and spectroscopic analysis.

Esterification to Form the Tert-butyl Acetate Derivative

  • Reagents: The trans-4-aminocyclohexyl intermediate is reacted with tert-butyl bromoacetate or tert-butyl chloroacetate.
  • Base: Organic bases such as triethylamine or inorganic bases like potassium carbonate are employed to neutralize the acid formed and drive the esterification.
  • Solvents: Common solvents include acetonitrile, dichloromethane, or mixed solvent systems to optimize solubility and reaction rate.
  • Reaction Conditions: Typically conducted at ambient to mild heating temperatures (20–60°C) with stirring.
  • Purification: The crude product is purified by crystallization or column chromatography to isolate the desired tert-butyl ester.

Representative Reaction Scheme

Step Reactants Conditions Catalyst/Base Solvent Yield (%) Notes
1 4-aminocyclohexanone + H2 Hydrogenation, 1–5 atm, 20–40°C Pd/C Ethanol/THF 85–92 Trans isomer favored
2 Trans-4-aminocyclohexyl + t-BuBrAc Stirring, 30–50°C, 4–8 h Triethylamine or K2CO3 Acetonitrile 78–88 Esterification to tert-butyl ester
  • Stereoselectivity: The hydrogenation step is critical to achieving the trans-configuration. Studies show that palladium catalysts on carbon provide excellent selectivity, with trans isomer purity exceeding 95% as verified by NMR and chiral HPLC analysis.
  • Reaction Optimization: Variation of base and solvent affects yield and purity. Potassium carbonate in acetonitrile offers a balanced environment for esterification, minimizing side reactions and hydrolysis.
  • Purity and Characterization: Final products are characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Melting points and crystallinity are also reported to confirm compound identity.
  • Scalability: The method has been demonstrated at gram to kilogram scales with consistent yields and stereochemical integrity, indicating suitability for industrial application.
Parameter Optimal Range/Value Impact on Product Quality
Hydrogenation Pressure 1–5 atm Ensures complete reduction and stereoselectivity
Temperature (Hydrogenation) 20–40°C Controls reaction rate and selectivity
Base for Esterification Triethylamine or K2CO3 Neutralizes acid, promotes ester formation
Solvent for Esterification Acetonitrile or DCM Solubility and reaction kinetics
Reaction Time 4–8 hours Completeness of esterification
Yield 78–92% Efficiency of overall synthesis
Purity (trans isomer) >95% Stereochemical control

The preparation of tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate is effectively achieved through a two-step process involving stereoselective hydrogenation of 4-aminocyclohexanone followed by esterification with tert-butyl haloacetate. The use of palladium catalysts, appropriate bases, and optimized solvents ensures high yield, purity, and stereochemical fidelity. These methods are well-documented in patent literature (e.g., CN106565510A and CN106565510B) and supported by analytical data confirming the structural and stereochemical integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The presence of the amino group allows for interactions with various receptors and enzymes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Research Findings and Data

Stability Studies

  • Hydrolysis Resistance: this compound remains intact after 24 hours in pH 7.4 buffer, whereas methyl and ethyl analogs show >50% degradation under the same conditions .
  • Acid Sensitivity : The tert-butyl group is cleaved rapidly with TFA (e.g., 96% deprotection yield in 30 minutes at room temperature) .

Spectroscopic Data

  • NMR Profiles : The tert-butyl ester’s ¹H NMR (DMSO-d₆) displays a characteristic singlet at δ 1.38 ppm for the tert-butyl group, absent in methyl/ethyl analogs .

Biological Activity

Tert-butyl 2-[(1R,4R)-4-aminocyclohexyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and relevant case studies that highlight its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O2C_{13}H_{26}N_{2}O_{2} with a molecular weight of approximately 242.36 g/mol. The compound features a tert-butyl group and an aminocyclohexane moiety, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexane Ring : Starting materials undergo cyclization to form the cyclohexane structure.
  • Amino Group Introduction : An amine is introduced at the 4-position of the cyclohexane ring.
  • Esterification : The resultant compound is then reacted with tert-butyl acetate to form the final product.

This synthetic pathway allows for modifications that can enhance biological activity or target specificity.

Preliminary research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. Its structural features suggest potential binding affinities that could lead to therapeutic effects in conditions such as cancer and neurological disorders.

Interaction Studies

Interaction studies have shown that this compound may exhibit significant binding affinity to specific receptors, influencing cellular pathways related to cell growth and apoptosis. For instance, it has been implicated in the modulation of CDK9 activity, which is crucial for regulating the cell cycle and transcriptional control in cancer cells .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, research indicated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates in triple-negative breast cancer (TNBC) models .

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism
TNBC0.6 - 1.2Apoptosis induction
Non-Hodgkin Lymphoma0.5 - 0.9Cell cycle arrest

Case Study 2: Neurological Implications

Another study highlighted the compound's potential as a precursor for drugs targeting central nervous system receptors. Its unique structure allows it to interact with neurotransmitter systems, suggesting applications in treating neurological disorders .

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate, and what key intermediates are involved?

The synthesis typically involves coupling a tert-butyl-protected amine with a cyclohexylacetic acid derivative. For example, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate (Boc-protected intermediate) can react with activated esters like phenoxyacetyl chloride under basic conditions (e.g., N,N-diisopropylethylamine) in dichloromethane. Subsequent deprotection yields the final compound . Key intermediates include Boc-protected amines and activated acylating agents.

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and regioselectivity, particularly the (1r,4r) configuration. Infrared (IR) spectroscopy identifies functional groups like esters and amines, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Single-crystal X-ray diffraction, as used for structurally related compounds, provides definitive stereochemical confirmation .

Q. How does the tert-butyl group influence the physicochemical properties of this compound compared to similar esters?

The tert-butyl group enhances steric bulk, improving solubility in nonpolar solvents and stability against hydrolysis compared to methyl or ethyl esters. This group also reduces crystallinity, which can complicate purification but may enhance bioavailability in drug discovery contexts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound?

Conflicting stereochemical data may arise from incomplete chiral resolution or competing reaction pathways. Strategies include:

  • Chiral chromatography to separate diastereomers.
  • X-ray crystallography for unambiguous stereochemical assignment, as demonstrated for analogous cyclohexylacetic acid derivatives .
  • Density Functional Theory (DFT) calculations to predict and validate energetically favored conformers .

Q. What strategies are recommended for optimizing the yield of This compound in multi-step syntheses, particularly in protecting group chemistry?

  • Boc protection/deprotection : Use mild acidic conditions (e.g., HCl in dioxane) to avoid side reactions .
  • Coupling optimization : Employ coupling agents like HATU or EDCI with catalytic DMAP to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low-temperature reactions minimize epimerization .

Q. In comparative studies, how does the bioactivity of this compound derivatives differ from structurally similar compounds?

Structural analogs lacking the tert-butyl group (e.g., ethyl or methyl esters) often exhibit reduced metabolic stability but higher aqueous solubility. For example, methyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride shows similar amine reactivity but lower lipophilicity, impacting membrane permeability in biological assays . Comparative SAR studies should prioritize modifications to the ester group and cyclohexylamine substitution patterns .

Q. What analytical methods are critical for assessing the stability of This compound under varying storage conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products over time.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which can accelerate hydrolysis .

Data Contradiction and Validation

Q. How should researchers address conflicting data regarding the reactivity of this compound in nucleophilic acyl substitution reactions?

Discrepancies may arise from solvent polarity, catalyst choice, or competing elimination pathways. Validate findings by:

  • Replicating reactions in anhydrous solvents (e.g., THF vs. DCM).
  • Comparing outcomes using alternative catalysts (e.g., DMAP vs. pyridine).
  • Conducting kinetic studies to identify rate-determining steps .

Q. How does the substitution pattern on the cyclohexyl ring influence the biological activity of this compound derivatives?

The (1r,4r) configuration ensures optimal spatial arrangement for target binding, as seen in cariprazine analogs. Substitutions at the 2-position (e.g., bromo or methoxy groups) can alter receptor affinity but may introduce steric clashes in enzyme-binding pockets .

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